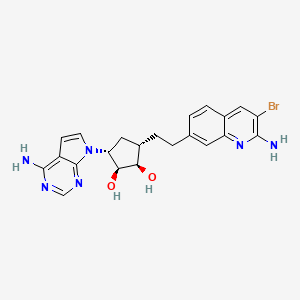

Onametostat

Overview

Description

Onametostat, also known as JNJ-64619178, is an orally available small molecule inhibitor of protein arginine methyltransferase 5 (PRMT5) with potential antiproliferative and antineoplastic activities . It selectively targets and irreversibly binds to the S-adenosylmethionine (SAM)- and substrate-binding pockets of the PRMT5/methylosome protein 50 (MEP50) complex, inhibiting its function . This may lead to decreased growth of rapidly proliferating cells, including cancer cells .

Molecular Structure Analysis

The molecular formula of Onametostat is C22H23BrN6O2 . The exact mass is 482.11 and the molecular weight is 483.370 .

Physical And Chemical Properties Analysis

Onametostat has a molecular weight of 483.37 and a chemical formula of C22H23BrN6O2 . It has 7 hydrogen bond acceptors, 4 hydrogen bond donors, and 4 rotatable bonds . The topological polar surface area is 136.1 .

Scientific Research Applications

Treatment of Advanced Solid Tumors

JNJ-64619178 has been evaluated in a Phase 1 study for its use in patients with advanced malignant solid tumors . The study found that JNJ-64619178 demonstrated manageable dose-dependent toxicity and preliminary evidence of antitumor activity in adenoid cystic carcinoma (ACC) and other tumor types .

Treatment of Non-Hodgkin Lymphomas (NHL)

The same Phase 1 study also evaluated the use of JNJ-64619178 in patients with non-Hodgkin lymphomas (NHL) . The study found that JNJ-64619178 showed dose-proportional pharmacokinetics and robust target engagement across all dose levels .

Treatment of Lower-Risk Myelodysplastic Syndromes

JNJ-64619178 has been studied for its use in patients with lower-risk myelodysplastic syndromes . The study hypothesized that inhibition of PRMT5 by JNJ-64619178 may target splicing factor gene mutant MDS clones, leading to recovery of normal hematopoiesis .

Inhibition of Epigenetic Targets in Glioblastoma Cell Lines

Onametostat has been found to reduce proliferation and viability in both normoxic and hypoxic conditions in glioblastoma cell lines . This suggests that inhibition of epigenetic targets might represent a viable strategy for glioblastoma treatment .

Treatment of MGMT-Positive and MGMT-Negative Cell Lines

Onametostat has been found to have high potency under both normoxic and hypoxic conditions in both MGMT-positive and MGMT-negative cell lines . This suggests that Onametostat could be a potential treatment for a variety of cell lines .

Potential Use in Other Solid Tumors and Lymphomas

JNJ-64619178 is currently in clinical trials for patients with advanced solid tumors, non-Hodgkin’s lymphoma, and lower-risk myelodysplastic syndromes . This suggests that JNJ-64619178 could have potential applications in a variety of other solid tumors and lymphomas .

Mechanism of Action

Target of Action

JNJ-64619178, also known as Onametostat, is a novel, selective, and potent inhibitor of the protein arginine methyltransferase 5 (PRMT5) . PRMT5 is an enzyme that methylates a variety of proteins involved in several biological processes such as splicing, multiple signal transduction pathways, epigenetic control of gene expression, and mechanisms leading to protein expression required for cellular proliferation .

Mode of Action

JNJ-64619178 binds simultaneously to the S-adenosylmethionine (SAM) and protein substrate-binding pockets of the PRMT5/MEP50 complex . This binding is pseudo-irreversible, leading to a prolonged inhibition of PRMT5 . The inhibition of PRMT5 by JNJ-64619178 results in an accumulation of splicing abnormalities .

Biochemical Pathways

The inhibition of PRMT5 affects multiple biochemical pathways. PRMT5 regulates the activity of the splicing machinery through methylation of key spliceosome proteins . Therefore, the inhibition of PRMT5 by JNJ-64619178 may target splicing factor gene mutant clones, leading to recovery of normal hematopoiesis .

Pharmacokinetics

JNJ-64619178 has shown dose-proportional pharmacokinetics (PK) and robust target engagement, as measured by plasma symmetric dimethylarginine, across all dose levels . The compound demonstrated manageable dose-dependent toxicity and preliminary evidence of antitumor activity in adenoid cystic carcinoma (ACC) and other tumor types .

Result of Action

The inhibition of PRMT5 by JNJ-64619178 has demonstrated potent antiproliferative activity in subsets of cancer cell lines derived from various histologies, including lung, breast, pancreatic, and hematological malignancies . In primary acute myelogenous leukemia samples, the presence of splicing factor mutations correlated with a higher ex vivo sensitivity to JNJ-64619178 . Furthermore, the potent and unique mechanism of inhibition of JNJ-64619178 led to efficient tumor growth inhibition and regression in several xenograft models in vivo .

Action Environment

The action of JNJ-64619178 can be influenced by environmental factors such as the presence of specific mutations in the cancer cells. For instance, the presence of splicing factor mutations has been associated with an antiproliferative effect following ex vivo JNJ-64619178 treatment in primary acute myelogenous leukemia samples

Safety and Hazards

properties

IUPAC Name |

(1S,2R,3S,5R)-3-[2-(2-amino-3-bromoquinolin-7-yl)ethyl]-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)cyclopentane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23BrN6O2/c23-15-8-12-3-1-11(7-16(12)28-21(15)25)2-4-13-9-17(19(31)18(13)30)29-6-5-14-20(24)26-10-27-22(14)29/h1,3,5-8,10,13,17-19,30-31H,2,4,9H2,(H2,25,28)(H2,24,26,27)/t13-,17+,18+,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBSMLQTUDJVICQ-CJODITQLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1N2C=CC3=C(N=CN=C32)N)O)O)CCC4=CC5=NC(=C(C=C5C=C4)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@H]([C@@H]1N2C=CC3=C(N=CN=C32)N)O)O)CCC4=CC5=NC(=C(C=C5C=C4)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23BrN6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Onametostat | |

CAS RN |

2086772-26-9 | |

| Record name | Onametostat | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2086772269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ONAMETOSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8VKI8FPW0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,3S)-2-amino-N-[(3S,6R,9E,12R,15E,18R,21R,24S,27R,28S)-6-(3-aminopropyl)-3-benzyl-15-ethylidene-24-[(1R)-1-hydroxyethyl]-9-[hydroxy(1H-indol-3-yl)methylidene]-12,21-bis(hydroxymethyl)-18-[(1R)-1-hydroxy-2-methylpropyl]-2,5,8,11,14,17,20,23,26-nonaoxo-28-propan-2-yl-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-27-yl]-3-methylpentanamide](/img/structure/B608168.png)

![N-(2-aminoethyl)-6-[5,6-dichloro-3-methyl-2-[(E)-2-naphthalen-1-ylethenyl]benzimidazol-3-ium-1-yl]hexanamide;bromide](/img/structure/B608176.png)